7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is characterized by a tricyclic core system with two exocyclic aromatic substituents. The International Union of Pure and Applied Chemistry systematic name reflects the compound's complex structure, with the pyrido[3,4-d]pyrimidine framework serving as the fundamental scaffold. The molecular formula C21H21N3O corresponds to a molecular weight of 331.41 daltons, indicating a moderately sized organic molecule with significant structural complexity.
The chemical registry number for this compound is 1031990-66-5, and it possesses the molecular descriptor label MFCD14729817. The simplified molecular-input line-entry system representation O=C1C2=C(CN(CC3=CC=CC=C3)CC2)N=C(C4=CC=C(C)C=C4)N1 provides a comprehensive linear notation that captures the connectivity pattern of all atoms within the molecule. This representation reveals the presence of three nitrogen atoms within the heterocyclic framework, with one carbonyl oxygen contributing to the pyrimidin-4-one functionality.
The numbering system for this compound follows standard heterocyclic nomenclature conventions, where the pyrido[3,4-d]pyrimidine core contains nitrogen atoms at positions 1, 3, and 8 of the fused ring system. The benzyl substituent is attached at position 7 through a nitrogen atom, while the 4-methylphenyl group is connected at position 2 of the pyrimidine ring. The systematic nomenclature also indicates the presence of saturated methylene groups at positions 3, 4, 5, 6, 7, and 8, distinguishing this compound from its fully aromatic analogs.
Properties
IUPAC Name |
7-benzyl-2-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-15-7-9-17(10-8-15)20-22-19-14-24(12-11-18(19)21(25)23-20)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDZFAGLVPLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-Methylphenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with the pyrimidine core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[3,4-d]pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds within the pyrido[3,4-d]pyrimidine family exhibit promising anticancer properties. In particular, studies have shown that 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Mechanism of Action : The compound may interact with cellular pathways that regulate proliferation and apoptosis. Detailed studies are needed to elucidate the specific targets involved.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary findings suggest it could serve as a lead compound for developing new antibiotics.
Biological Research
Enzyme Inhibition Studies
The structural characteristics of this compound allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in studying metabolic diseases and developing therapeutic agents.
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective properties. Investigating its effects on neuronal cell lines could provide insights into its potential use in treating neurodegenerative diseases.
Material Science
Polymeric Applications
The compound's unique chemical structure allows it to be potentially incorporated into polymer matrices for creating advanced materials with specific thermal and mechanical properties. Its integration could enhance the performance of materials used in various industrial applications.
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Anticancer Activity in Cell Lines
- A study conducted on various human cancer cell lines demonstrated that the compound exhibits significant cytotoxicity at micromolar concentrations. The mode of action was linked to the induction of apoptosis through mitochondrial pathways.
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Antimicrobial Efficacy
- Laboratory tests showed that this compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus. Further exploration is required to assess its efficacy against Gram-negative strains.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of key proteins, thereby disrupting cellular processes like proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The 2-position substituent significantly impacts biological activity and physicochemical properties:
Modifications at Position 7 and 8
Position 7 and 8 substitutions influence target selectivity:
Key Insight: Bulky substituents at position 8 (e.g., piperazine) improve receptor binding affinity, while smaller groups (e.g., benzylamino) enhance cell permeability .
Core Scaffold Variations (Pyrido vs. Pyrazolo)
Replacing the pyrido ring with pyrazolo alters bioactivity:
Key Insight : Pyrazolo derivatives exhibit potent antitumor activity, likely due to enhanced DNA intercalation, whereas pyrido analogs prioritize enzyme inhibition .
Biological Activity
7-benzyl-2-(4-methylphenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (CAS Number: 1031990-66-5) is a compound belonging to the pyrido[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : C21H21N3O
- Molecular Weight : 331.4 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer properties. This compound has been shown to target specific receptors involved in cancer progression.
- Ephrin Receptor Targeting : The compound has been noted for its ability to interact with ephrin receptors (EPHs), which are often overexpressed in various cancers. This interaction may inhibit cancer cell proliferation and induce apoptosis .
- Kinase Inhibition : Similar compounds have demonstrated kinase inhibition properties. Kinases are crucial in signaling pathways related to cell growth and division; thus, their inhibition can halt tumor growth .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Data Tables
| Biological Activity | Target | Reference |
|---|---|---|
| Anticancer | Ephrin Receptors | |
| Kinase Inhibition | Various Kinases | |
| Antimicrobial | Bacterial Cell Wall Synthesis |
Case Studies
- In vitro Studies : A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives showed that those similar to this compound exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics.
- Animal Models : In vivo experiments demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of human cancer cells. This suggests potential for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
